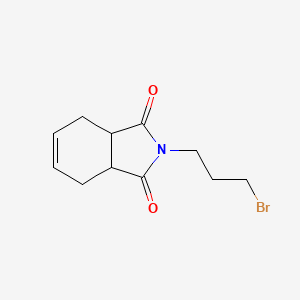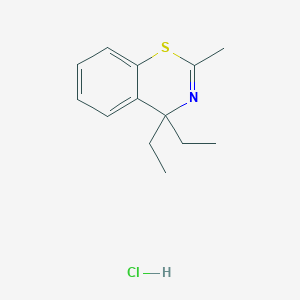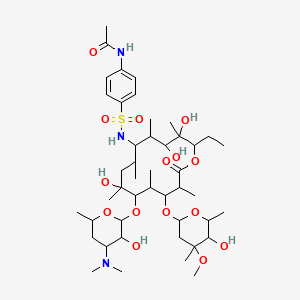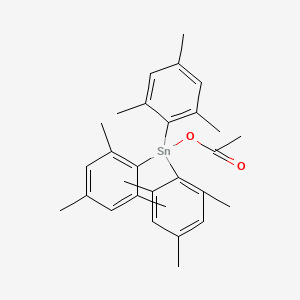
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane is an organotin compound with the molecular formula C30H36O2Sn It is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central tin atom, which is also bonded to an acetyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)tris(2,4,6-trimethylphenyl)stannane typically involves the reaction of tris(2,4,6-trimethylphenyl)stannane with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyloxy group. The general reaction scheme is as follows:
Tris(2,4,6-trimethylphenyl)stannane+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a controlled environment to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The acetyloxy group can be replaced by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alcohols, and amines. The reactions are typically carried out in the presence of a base to facilitate nucleophilic attack.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various organotin derivatives depending on the nucleophile used.
Oxidation Reactions: Products include tin oxides and other oxidized tin species.
Reduction Reactions: Products include reduced tin compounds with lower oxidation states.
Aplicaciones Científicas De Investigación
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Acetyloxy)tris(2,4,6-trimethylphenyl)stannane involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. The tin atom can coordinate with different ligands, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(Acetyloxy)triphenylstannane: Similar structure but with phenyl groups instead of 2,4,6-trimethylphenyl groups.
Tris(2,4,6-trimethylphenyl)stannane: Lacks the acetyloxy group, affecting its reactivity and applications.
Tributylphenylstannane: Contains butyl groups instead of 2,4,6-trimethylphenyl groups, leading to different chemical properties.
Uniqueness
(Acetyloxy)tris(2,4,6-trimethylphenyl)stannane is unique due to the presence of the acetyloxy group and the bulky 2,4,6-trimethylphenyl groups
Propiedades
Número CAS |
60514-18-3 |
|---|---|
Fórmula molecular |
C29H36O2Sn |
Peso molecular |
535.3 g/mol |
Nombre IUPAC |
tris(2,4,6-trimethylphenyl)stannyl acetate |
InChI |
InChI=1S/3C9H11.C2H4O2.Sn/c3*1-7-4-8(2)6-9(3)5-7;1-2(3)4;/h3*4-5H,1-3H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clave InChI |
HVBNDFPVSCFJGO-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Sn](C2=C(C=C(C=C2C)C)C)(C3=C(C=C(C=C3C)C)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)

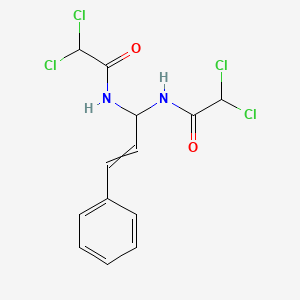

![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
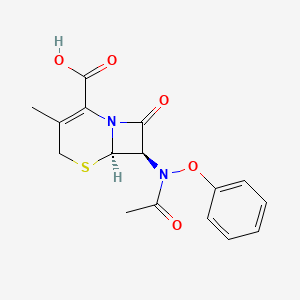
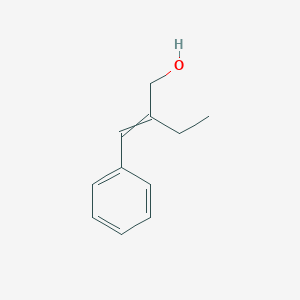
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
